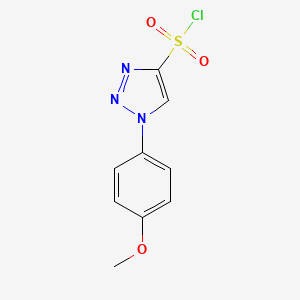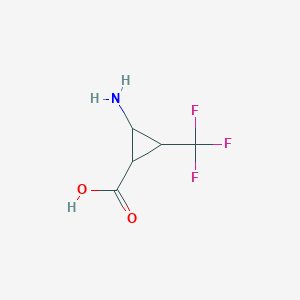
2-Amino-3-(trifluoromethyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(trifluoromethyl)cyclopropane-1-carboxylic acid is a unique compound characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method includes the deoxyfluorination of cyclopropane carboxylic acids or their salts using sulfur tetrafluoride . This reaction is performed under controlled conditions to ensure the formation of the desired trifluoromethyl-substituted cyclopropane.
Industrial Production Methods: Industrial production of this compound may involve scalable approaches that utilize readily available starting materials. For instance, the use of diazomethane in the synthesis of trifluoromethyl cyclopropanes has been explored, although alternative methods are preferred for large-scale production due to safety concerns .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3-(trifluoromethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(trifluoromethyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can modulate receptor activity by interacting with receptor sites, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and shares structural similarities with 2-Amino-3-(trifluoromethyl)cyclopropane-1-carboxylic acid.
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: Another trifluoromethyl-substituted cyclopropane, used in various chemical applications.
Uniqueness: this compound is unique due to the presence of both an amino group and a trifluoromethyl group on the cyclopropane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C5H6F3NO2 |
|---|---|
Molekulargewicht |
169.10 g/mol |
IUPAC-Name |
2-amino-3-(trifluoromethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H6F3NO2/c6-5(7,8)2-1(3(2)9)4(10)11/h1-3H,9H2,(H,10,11) |
InChI-Schlüssel |
VFCOHCKZQKQOQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C1N)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


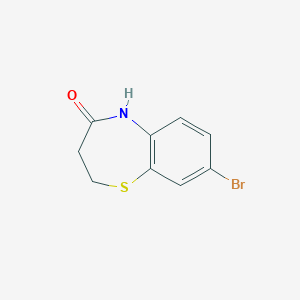
![3-(Chloromethyl)-3-methylbicyclo[3.1.0]hexane](/img/structure/B13163058.png)
![3-{[(1,3-Thiazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13163073.png)
![{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene](/img/structure/B13163092.png)




![1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13163112.png)
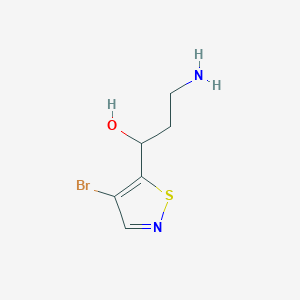

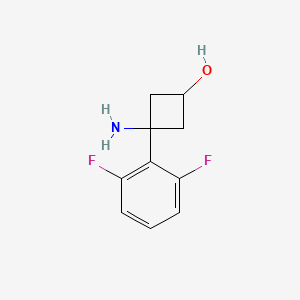
![Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate](/img/structure/B13163121.png)
